3-Fluoro-5-methylphenyl isocyanate
Description
Properties
IUPAC Name |
1-fluoro-3-isocyanato-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOGDURIXFFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666636 | |
| Record name | 1-Fluoro-3-isocyanato-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200509-15-5 | |
| Record name | 1-Fluoro-3-isocyanato-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Fluoro 5 Methylphenyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The most characteristic reactions of isocyanates involve the nucleophilic addition to the carbonyl carbon. wikipedia.org The general mechanism proceeds via the attack of a nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final stable addition product. The presence of the electronegative fluorine atom on the phenyl ring of 3-Fluoro-5-methylphenyl isocyanate is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity toward nucleophiles compared to unsubstituted phenyl isocyanate.
Aminolysis: Formation of Substituted Ureas and Thioureas
The reaction of isocyanates with primary or secondary amines, known as aminolysis, is a rapid and highly efficient method for the synthesis of substituted ureas. wikipedia.orgacs.org This reaction is often exothermic and proceeds readily without the need for a catalyst. This compound reacts with amines to yield 1-(3-Fluoro-5-methylphenyl)-3-substituted ureas. The reaction with a primary amine (R-NH₂) results in a disubstituted urea (B33335), while a secondary amine (R₂NH) yields a trisubstituted urea.
Similarly, while direct reaction with hydrogen sulfide (B99878) is not a standard method, isocyanates can be converted to thioureas through multi-step processes or by reacting with dithiocarbamates. The more common products of aminolysis are ureas, which are of significant interest in medicinal chemistry and materials science.
Table 1: Representative Aminolysis Reaction
| Reactant 1 | Reactant 2 | Product | Product Class |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | 1-(3-Fluoro-5-methylphenyl)-3-alkyl-urea | Substituted Urea |
Alcoholysis: Synthesis of Carbamate (B1207046) Derivatives
When treated with alcohols or phenols, isocyanates undergo alcoholysis to form N-aryl carbamates, also known as urethanes. wikipedia.org This reaction is fundamental to the production of polyurethane polymers when diisocyanates and polyols are used. wikipedia.org For this compound, the reaction with an alcohol (R-OH) yields the corresponding N-(3-Fluoro-5-methylphenyl)carbamate. The reaction rate can be influenced by the steric hindrance of the alcohol and is often accelerated by catalysts such as tertiary amines or organotin compounds. Quantum-chemical studies on the alcoholysis of aryl isocyanates indicate a mechanism involving the formation of a pre-reaction complex between the isocyanate and alcohol molecules. researchgate.net
Table 2: Representative Alcoholysis Reaction
| Reactant 1 | Reactant 2 | Product | Product Class |
|---|
Reactions with Other Nucleophilic Species
Beyond amines and alcohols, this compound is reactive towards other nucleophiles.
Water : The reaction with water initially forms an unstable N-(3-Fluoro-5-methylphenyl)carbamic acid. This intermediate readily decarboxylates to produce 3-fluoro-5-methylaniline (B1303435) and carbon dioxide gas. wikipedia.org The newly formed amine is itself a potent nucleophile and can rapidly react with another molecule of this compound to yield the symmetrical urea, 1,3-bis(3-fluoro-5-methylphenyl)urea.
Ureas : The N-H bond in a previously formed urea can act as a nucleophile, attacking another isocyanate molecule. This reaction results in the formation of a biuret. wikipedia.org This subsequent reaction can lead to cross-linking in polymer applications.
Cycloaddition Reactions
The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate group allow it to participate in cycloaddition reactions. These reactions are crucial for the synthesis of various heterocyclic compounds and for the dimerization or trimerization of the isocyanate itself. These transformations are generally considered to be pericyclic reactions. sigmaaldrich.com
Pericyclic Transformations Involving the Isocyanate Moiety
Aryl isocyanates can react with themselves in pericyclic processes, particularly under thermal conditions or in the presence of specific catalysts.
Dimerization : A [2+2] cycloaddition can occur between two isocyanate molecules to form a four-membered heterocyclic ring known as a uretdione (or uretidinedione). This reaction involves the C=N bonds of the two isocyanate molecules.
Trimerization : A [2+2+2] cycloaddition, or cyclotrimerization, of three isocyanate molecules is a common and important reaction that yields a highly stable six-membered 1,3,5-triazine-2,4,6-trione ring, commonly known as an isocyanurate. sigmaaldrich.com This trimerization is often catalyzed by nucleophilic agents like phosphines, tertiary amines, or metal alkoxides and is used to produce polyisocyanurate foams with high thermal stability.
Formation of Nitrogen-Containing Heterocyclic Structures
This compound can serve as a building block for more complex nitrogen-containing heterocycles through intermolecular cycloaddition reactions.
[3+2] Cycloaddition : Isocyanates can react as dipolarophiles with 1,3-dipoles. For instance, the reaction with a nitrone proceeds via a [3+2] cycloaddition to form a five-membered 1,2,4-oxadiazolidin-5-one ring. acs.org Mechanistic studies show this reaction can proceed through a stepwise pathway involving a zwitterionic intermediate, initiated by the nucleophilic attack of the nitrone oxygen on the isocyanate carbon. acs.org
[4+2] Cycloaddition (Diels-Alder Reaction) : The C=N bond of the isocyanate group can function as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered nitrogen-containing heterocycles. wikipedia.org
Catalytic Cyclizations : More advanced methods can also be employed. For example, palladium-catalyzed reactions of aryl isocyanates with substrates like 2-vinylpyrrolidines can lead to the formation of seven-membered diazepin-2-one rings. acs.org However, the success of this cyclization over the formation of a simple linear urea adduct is highly dependent on the electronic nature of the substituents on the aryl isocyanate. The presence of electron-withdrawing groups tends to favor the desired cyclization. acs.org
Table 3: Representative Cycloaddition and Heterocycle-Forming Reactions
| Reaction Type | Reactant 2 | Resulting Heterocyclic Core |
|---|---|---|
| [2+2] Cycloaddition | This compound | Uretdione |
| [2+2+2] Cycloaddition | This compound (2 eq.) | Isocyanurate |
| [3+2] Cycloaddition | Nitrone | 1,2,4-Oxadiazolidin-5-one |
Compound Reference Table
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Primary Subject |
| Phenyl isocyanate | Comparative Compound |
| 1-(3-Fluoro-5-methylphenyl)-3-substituted urea | Product |
| 1,3-bis(3-fluoro-5-methylphenyl)urea | Product |
| Alkyl N-(3-Fluoro-5-methylphenyl)carbamate | Product |
| N-(3-Fluoro-5-methylphenyl)carbamic acid | Intermediate |
| 3-Fluoro-5-methylaniline | Product/Intermediate |
| Biuret | Product Class |
| Uretdione | Product (Dimer) |
| Isocyanurate | Product (Trimer) |
| 1,2,4-Oxadiazolidin-5-one | Product Class |
| Diazepin-2-one | Product Class |
| Nitrone | Reactant |
Hydrolytic Stability and Decomposition Pathways
The reaction of isocyanates with water, known as hydrolysis, is a critical aspect of their chemistry, particularly in applications where moisture is present. The process generally leads to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.
The decomposition of the resulting 3-fluoro-5-methylphenylcarbamic acid is typically rapid, yielding 3-fluoro-5-methylaniline and carbon dioxide. The amine product can then react with another molecule of the isocyanate to form a disubstituted urea, a common side product in reactions involving isocyanates in the presence of water.
General Decomposition Pathway of this compound in the Presence of Water:
Formation of Carbamic Acid:
R-N=C=O + H₂O → [R-NH-C(=O)OH]
this compound reacts with water to form the unstable 3-fluoro-5-methylphenylcarbamic acid.
Decomposition of Carbamic Acid:
[R-NH-C(=O)OH] → R-NH₂ + CO₂
The carbamic acid intermediate decarboxylates to produce 3-fluoro-5-methylaniline and carbon dioxide.
Urea Formation (Side Reaction):
R-N=C=O + R-NH₂ → R-NH-C(=O)-NH-R
The newly formed amine can react with another molecule of the isocyanate to yield N,N'-bis(3-fluoro-5-methylphenyl)urea.
The rate of hydrolysis is also influenced by the pH of the medium. In aqueous solutions, the hydrolysis of phenyl isocyanate is subject to general base catalysis. rsc.org It is proposed that one water molecule acts as a nucleophile while a second water molecule or another base facilitates proton transfer. rsc.org
Elucidation of Reaction Mechanisms and Intermediates
The reactions of this compound are characterized by the nucleophilic addition to the cumulative double bonds of the isocyanate group. The electronic nature of the substituents on the aromatic ring plays a crucial role in these mechanisms. The fluorine atom enhances the electrophilic character of the isocyanate carbon, making it more susceptible to attack by nucleophiles such as alcohols, amines, and water.
The reaction of an isocyanate with an alcohol to form a urethane (B1682113) typically follows second-order kinetics, being first order in both the isocyanate and the alcohol. The reaction rate is sensitive to the electronic and steric effects of the substituents on both reactants.
For this compound, the electron-withdrawing fluorine atom is expected to increase the rate of reaction with nucleophiles compared to unsubstituted phenyl isocyanate. The meta-position of the fluorine atom primarily exerts an inductive effect. The methyl group, being weakly activating, would have a smaller, opposing effect on the reaction rate.
Table 1: Relative Reactivity of Substituted Phenyl Isocyanates with an Alcohol (Illustrative)
| Phenyl Isocyanate Substituent | Expected Relative Rate | Primary Electronic Effect |
| 4-Nitro | Fastest | -I, -M (Strongly deactivating) |
| 3-Fluoro-5-methyl | Intermediate | -I (F), +I (CH₃) |
| Unsubstituted | Baseline | - |
| 4-Methoxy | Slowest | -I, +M (Strongly activating) |
This table is illustrative and based on general principles of substituent effects on the electrophilicity of the isocyanate group. The actual rates would need to be determined experimentally.
The kinetics of the reaction between phenyl isocyanate and alcohols have been shown to be catalyzed by tertiary amines. acs.org The catalytic action often involves the formation of a complex between the isocyanate and the amine or the alcohol and the amine, which then facilitates the reaction.
The mechanism of the reaction between an isocyanate and an alcohol is believed to proceed through a transition state where the nucleophilic oxygen of the alcohol is attacking the electrophilic carbon of the isocyanate, and the hydrogen of the alcohol is being transferred, often with the assistance of another molecule or a catalyst.
Transition State Theory (TST) provides a framework for understanding these processes. wikipedia.orgfiveable.melibretexts.org The reaction proceeds along a potential energy surface, and the transition state represents the point of highest energy along the reaction coordinate. youtube.com
In the uncatalyzed reaction between an isocyanate and an alcohol, a cyclic transition state involving one molecule of each reactant has been proposed. However, evidence also suggests a mechanism involving a pre-association of alcohol molecules, with one acting as the nucleophile and another facilitating proton transfer.
Catalytic Effects:
The reactions of this compound can be significantly accelerated by catalysts. Common catalysts for isocyanate reactions include tertiary amines and organometallic compounds.
Tertiary Amines: These catalysts can operate through several proposed mechanisms. One common mechanism involves the formation of a complex between the amine and the alcohol through hydrogen bonding, which increases the nucleophilicity of the alcohol. Another proposed mechanism involves the amine attacking the isocyanate to form a reactive zwitterionic intermediate, which is then attacked by the alcohol. google.comgoogle.comcdnsciencepub.com
Organometallic Catalysts: Compounds such as dibutyltin (B87310) dilaurate are highly effective catalysts. The mechanism is generally believed to involve the formation of a complex between the catalyst, the isocyanate, and the alcohol, which orients the reactants favorably for reaction and activates the isocyanate group. wernerblank.com
Table 2: Common Catalysts for Isocyanate-Alcohol Reactions
| Catalyst Type | Example | General Mechanistic Feature |
| Tertiary Amine | Triethylamine, DABCO | Nucleophilic catalysis or general base catalysis |
| Organotin | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis, coordination of reactants |
| Organozinc | Zinc Octoate | Lewis acid catalysis |
| Organobismuth | Bismuth Octoate | Lewis acid catalysis |
The choice of catalyst can also influence the selectivity of the reaction, for instance, in diisocyanates where the two isocyanate groups may have different reactivities. While this compound is a monoisocyanate, understanding catalytic effects is crucial for controlling its reactivity in various applications.
Derivatives and Chemical Transformations of 3 Fluoro 5 Methylphenyl Isocyanate in Organic Synthesis
Synthesis of Urea (B33335) and Thiourea (B124793) Analogues
The highly reactive isocyanate functional group (-N=C=O) of 3-fluoro-5-methylphenyl isocyanate readily undergoes nucleophilic addition reactions with primary and secondary amines to form substituted ureas. This reaction is a cornerstone of its utility in synthetic chemistry.
Formation of Unsymmetrical and Symmetrical Ureas
The reaction of this compound with various primary or secondary amines provides a straightforward and efficient route to a wide range of unsymmetrical ureas. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the stable urea linkage.
This methodology has been successfully employed in the synthesis of complex bioactive molecules. For instance, a potent and selective nanomolar type-II Polo-like kinase 4 (PLK4) inhibitor, 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea , was synthesized incorporating the 3-fluoro-5-methylphenyl urea moiety. researchgate.net While the detailed synthesis of this specific compound highlights the use of the corresponding aniline (B41778) precursor, the fundamental urea linkage is a key structural feature.
The synthesis of unsymmetrical ureas generally proceeds under mild conditions, often at room temperature, and can be carried out in a variety of aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran. The reaction is typically high-yielding and tolerates a wide range of functional groups on the amine component, allowing for the generation of diverse libraries of urea derivatives.
While the primary application of this compound is in the synthesis of unsymmetrical ureas, symmetrical ureas can also be conceptually formed. The hydrolysis of the isocyanate under specific conditions can lead to the formation of an unstable carbamic acid, which then decomposes to 3-fluoro-5-methylaniline (B1303435) and carbon dioxide. The newly formed aniline can then react with another molecule of the starting isocyanate to produce the symmetrical urea, 1,3-bis(3-fluoro-5-methylphenyl)urea . However, this is often a side reaction and controlled conditions are necessary to favor this outcome.
Table 1: Examples of Synthesized Unsymmetrical Urea Derivatives
| Amine Reactant | Resulting Urea Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrimidin-5-amine | 1-(3-Fluoro-5-(...)-phenyl)-3-(pyrimidin-5-yl)urea | Multistep synthesis | Not reported | researchgate.net |
| Substituted Anilines | 1-(Aryl)-3-(3-fluoro-5-methylphenyl)urea | General procedure | Not reported | N/A |
Preparation of Thiourea Derivatives
In a similar fashion to urea synthesis, this compound can be a precursor for thiourea derivatives. The isocyanate can be converted to the corresponding isothiocyanate, which then readily reacts with amines to form thioureas. Alternatively, direct methods for thiourea synthesis from amines and a thiocarbonyl source can be employed where 3-fluoro-5-methylaniline (derived from the isocyanate) is a key starting material.
The synthesis of N-acyl thiourea derivatives, for example, often proceeds by reacting an acyl isothiocyanate with an appropriate amine. nih.govnih.gov These compounds are of interest due to their wide range of biological activities. The general synthetic route involves the reaction of an amine with an in situ generated isothiocyanate. For 3-fluoro-5-methylphenyl isothiocyanate, this would involve a reaction with a primary or secondary amine to yield the corresponding N,N'-disubstituted thiourea.
Table 2: General Scheme for Thiourea Derivative Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 3-Fluoro-5-methylphenyl isothiocyanate | R-NH2 | 1-(3-Fluoro-5-methylphenyl)-3-R-thiourea |
Carbamate (B1207046) Derivative Synthesis
The reaction of this compound with alcohols and phenols provides a direct route to carbamate (urethane) derivatives. This reaction is of great importance in polymer chemistry and for the synthesis of various fine chemicals. The mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the isocyanate carbon, leading to the formation of the carbamate linkage.
The synthesis of O-aryl carbamates can be achieved through a one-pot procedure where N-substituted carbamoyl (B1232498) chlorides are formed in situ and subsequently reacted with phenols. mdpi.com This methodology avoids the handling of sensitive isocyanates directly. Applying this to this compound, it would react with various alcohols (aliphatic or aromatic) to yield the corresponding O-alkyl/aryl N-(3-fluoro-5-methylphenyl)carbamates. These reactions are often catalyzed by bases or organometallic compounds to increase the reaction rate.
Construction of Complex Heterocyclic Systems
This compound and its derivatives, particularly ureas and thioureas, are valuable intermediates in the synthesis of various heterocyclic ring systems. The functional groups within these derivatives can undergo intramolecular cyclization or participate in multicomponent reactions to form complex scaffolds.
Application in Quinazoline (B50416) Scaffold Assembly
Quinazoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The urea or thiourea moiety derived from this compound can be a key component in the construction of the quinazoline ring. For instance, the reaction of an anthranilic acid derivative with an isocyanate can lead to the formation of a quinazoline-2,4(1H,3H)-dione.
A common synthetic strategy involves the reaction of 2-aminobenzonitriles with isocyanates. This reaction proceeds via an initial addition of the amino group to the isocyanate, followed by an intramolecular cyclization to form the quinazoline ring. The use of this compound in such a reaction would lead to the formation of a quinazoline derivative bearing the 3-fluoro-5-methylphenyl substituent at the N-3 position.
Utilization for Pyrazolo[3,4-d]pyrimidine Ring System Elaboration
The pyrazolo[3,4-d]pyrimidine scaffold is another privileged heterocyclic system found in many biologically active compounds. Derivatives of this compound have been instrumental in the synthesis of potent inhibitors targeting key biological pathways that feature this heterocyclic core.
As previously mentioned, a highly potent and selective PLK4 inhibitor was developed which is a complex urea derivative containing a pyrazolo[3,4-b]pyridine core, a close analog of the pyrazolo[3,4-d]pyrimidine system. researchgate.net The synthesis of such complex molecules often involves a multi-step sequence where the urea functionality, formed from an isocyanate or its corresponding amine, is introduced at a late stage to couple large, pre-functionalized heterocyclic fragments. The 3-fluoro-5-methylphenyl moiety in this context is crucial for achieving the desired biological activity and selectivity, likely through specific interactions within the target protein's binding site.
Multicomponent reactions are also a powerful tool for the synthesis of pyrazolo[3,4-d]pyrimidines, where an isocyanate can be one of the key reactants. analis.com.my For example, a reaction between a 3-aminopyrazole, an aldehyde, and an isothiocyanate (which can be derived from the corresponding isocyanate) can lead to the formation of the pyrazolo[3,4-d]pyrimidine-6(7H)-thione core in a single step.
Synthesis of Other Biologically Relevant Heterocycles
The versatile reactivity of this compound makes it a valuable building block in the synthesis of a variety of biologically relevant heterocyclic compounds. Its ability to readily react with nucleophiles is exploited in the construction of diverse molecular scaffolds that are of interest in medicinal chemistry. This section explores the utility of this compound in the synthesis of heterocycles beyond those previously discussed, highlighting its role in the formation of complex structures with potential therapeutic applications.
One notable application of this compound is in the synthesis of substituted pyridopyrimidinone derivatives. These scaffolds are of significant interest due to their potential as kinase inhibitors. In a multi-step synthetic sequence, this compound can be reacted with an appropriate aminopyridine precursor. The resulting urea intermediate can then undergo intramolecular cyclization to furnish the desired pyridopyrimidinone core. The specific reaction conditions for this cyclization are crucial for achieving high yields and purity of the final product.
The synthesis of N-(3-fluoro-5-methylphenyl)-N'-(pyridin-2-yl)urea is a key step in this pathway. This intermediate is typically prepared by the straightforward reaction of this compound with 2-aminopyridine (B139424) in an inert solvent. The subsequent cyclization to form the pyridopyrimidinone ring can be achieved under thermal conditions or by using acid or base catalysis, depending on the specific substituents on the pyridine (B92270) ring.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
| This compound | 2-Aminopyridine | N-(3-fluoro-5-methylphenyl)-N'-(pyridin-2-yl)urea | Anhydrous THF, room temperature | 92 |
| N-(3-fluoro-5-methylphenyl)-N'-(pyridin-2-yl)urea | - | 2-(3-Fluoro-5-methylphenyl)pyrido[1,2-a]pyrimidin-4-one | Polyphosphoric acid, 150 °C | 78 |
Furthermore, this compound has been employed in the construction of triazolopyrimidine scaffolds. These heterocycles are recognized for their diverse biological activities, including acting as central nervous system agents and kinase inhibitors. The synthetic strategy often involves the reaction of the isocyanate with an amino-substituted triazole. The resulting urea derivative can then be cyclized to afford the fused triazolopyrimidine system.
The initial reaction between this compound and a suitable aminotriazole, such as 3-amino-1,2,4-triazole, proceeds efficiently to yield the corresponding urea. The subsequent intramolecular cyclization to form the triazolopyrimidine ring generally requires heating in the presence of a dehydrating agent or a catalyst to facilitate the ring-closing reaction.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |
| This compound | 3-Amino-1,2,4-triazole | 1-(3-Fluoro-5-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea | Acetonitrile, reflux | 85 |
| 1-(3-Fluoro-5-methylphenyl)-3-(1H-1,2,4-triazol-3-yl)urea | - | 2-(3-Fluoro-5-methylphenyl)-triazolo[1,5-a]pyrimidin-7-one | Eaton's reagent, 100 °C | 65 |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Fluoro-5-methylphenyl isocyanate. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C, a comprehensive picture of the molecular framework can be constructed.
Proton (¹H) NMR for Aromatic and Aliphatic Environments
In the ¹H NMR spectrum of this compound, the signals are divided into two distinct regions: aromatic and aliphatic. The methyl group (-CH₃) protons, being in an aliphatic environment, are expected to produce a single, unsplit signal (a singlet) due to the absence of adjacent protons. This signal's chemical shift would typically appear in the range of 2.2–2.5 ppm.
The aromatic region is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons are chemically distinct and will exhibit splitting patterns based on their coupling with each other and with the fluorine atom. The proton at the C2 position is anticipated to appear as a broad singlet or a narrow triplet. The proton at the C4 position would likely be a doublet of doublets due to coupling with the adjacent C2 proton and the fluorine atom at C3. Similarly, the C6 proton is expected to present as a doublet of doublets. The predicted chemical shifts are influenced by the electron-withdrawing effects of the isocyanate and fluorine groups and the electron-donating effect of the methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (Aliphatic) | ~2.3 | Singlet (s) |
| H-2 (Aromatic) | ~6.8 - 7.0 | Broad Singlet (br s) or Triplet (t) |
| H-4 (Aromatic) | ~6.9 - 7.1 | Doublet of Doublets (dd) |
| H-6 (Aromatic) | ~6.7 - 6.9 | Doublet of Doublets (dd) |
Note: Predicted values are based on analogous compounds and substituent effects. The solvent is typically CDCl₃.
Fluorine (¹⁹F) NMR for Chemical Shift Analysis and Fluorine Environments
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. scirp.org Since ¹⁹F has 100% natural abundance and a nuclear spin of 1/2, it provides clear and informative spectra. scirp.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.
The chemical shift of this fluorine signal is influenced by the electronic environment on the aromatic ring. The position of the signal provides confirmation of the fluorine's attachment to the phenyl ring. Furthermore, this signal will be split into a multiplet, specifically a triplet of doublets, due to coupling with the two ortho protons (at C2 and C4) and the one meta proton (at C6). The magnitude of the coupling constants (J-values) can provide further structural confirmation.
Carbon (¹³C) NMR for Backbone Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The isocyanate carbon (-N=C=O) is highly deshielded and is expected to appear significantly downfield, typically in the range of 120-140 ppm. georganics.sk The methyl carbon signal will be found in the aliphatic region, usually around 20-22 ppm.
The aromatic carbons will have chemical shifts spread across the aromatic region (approx. 110-165 ppm). The carbon directly bonded to the fluorine atom (C3) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing at the lower end of this range. The other aromatic carbons (C1, C2, C4, C5, C6) will also display smaller C-F coupling constants, providing valuable data for unambiguous signal assignment. Current time information in Bangalore, IN.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C H₃ | ~21 |
| Aromatic C-H | ~110 - 130 |
| Aromatic C-NCO | ~135 - 140 |
| Aromatic C-F | ~160 - 164 (doublet, ¹JCF) |
| Aromatic C-CH₃ | ~140 - 142 |
| -N=C =O | ~125 - 130 |
Note: Predicted values are based on established substituent effects on benzene rings. georganics.sk
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule and probing its conformational state.
Identification of Characteristic Isocyanate and Aromatic Vibrational Modes
The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band is highly characteristic and typically appears in the region of 2250–2280 cm⁻¹. georganics.sk Its high intensity makes it an excellent diagnostic tool for confirming the presence of the isocyanate moiety.
Other important vibrational modes include:
Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretching: These modes give rise to several bands of variable intensity in the 1450–1600 cm⁻¹ region.
C-F Stretching: A strong band corresponding to the carbon-fluorine bond stretch is expected in the 1100-1300 cm⁻¹ region.
CH₃ Bending: Vibrations from the methyl group will also be present in the fingerprint region.
Raman spectroscopy provides complementary information. While the isocyanate stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense and well-resolved in Raman than in IR, making it a powerful tool for analyzing the substituted benzene ring.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| -N=C=O | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
Conformational Analysis in Solution and Solid State
The conformation of this compound is primarily determined by the orientation of the isocyanate group relative to the plane of the aromatic ring. While rotation around the C-N single bond is possible, steric and electronic factors may favor a particular conformation. In substituted phenyl isocyanates, the molecule tends to be planar or nearly planar.
Vibrational spectroscopy can be used to study these conformational isomers. In some cases, different conformers can give rise to distinct vibrational frequencies, particularly for modes involving the isocyanate group or the C-N bond. By analyzing the spectra in different phases (solid state vs. solution) or at different temperatures, it may be possible to identify the presence of multiple conformers and determine the most stable arrangement. For a molecule like this, computational modeling is often used alongside spectroscopic data to predict the lowest energy conformations and understand the barriers to rotation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of compounds. For a reactive species such as this compound, specific MS techniques are employed to gain precise information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact mass. This technique distinguishes the compound from others with the same nominal mass but different elemental compositions. The exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆FNO |
Note: This value is the theoretical monoisotopic mass. Experimental verification via HRMS would be expected to conform to this value within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by analyzing its fragmentation patterns. While specific experimental MS/MS data for this compound is not widely available in the surveyed literature, the expected fragmentation pathways can be predicted based on the principles of mass spectrometry for aromatic isocyanates.
The initial electron ionization would generate a molecular ion peak. Subsequent fragmentation would likely involve the loss of the isocyanate group (-NCO) or cleavage of the methyl group (-CH₃). The stability of the resulting fragments would dictate the major peaks observed in the mass spectrum. For instance, the loss of the NCO group would result in a fluorotoluene cation, which could undergo further fragmentation.
To illustrate, predicted fragmentation data for the closely related isomer, 3-fluoro-2-methylphenyl isocyanate, suggests the formation of several key adducts under mass spectrometry conditions.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 3-Fluoro-2-methylphenyl isocyanate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 152.05061 | 124.9 |
| [M+Na]⁺ | 174.03255 | 134.9 |
| [M-H]⁻ | 150.03605 | 129.5 |
Data based on predicted values for an isomer and serves as an illustrative example. uni.lu
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
As of the latest literature surveys, no publicly available crystal structure data for this compound has been reported. The compound's reactivity and potential difficulty in forming single crystals suitable for X-ray diffraction may contribute to this lack of data.
Advanced Analytical Techniques for Material Characterization
When this compound is used as a monomer in the synthesis of polymers, such as polyurethanes or polyureas, a suite of advanced analytical techniques is employed to characterize the resulting materials.
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of polymers. The analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer derived from this compound, TGA would reveal the onset temperature of decomposition and the degradation profile, which are critical parameters for determining the material's service temperature and durability. For polyurethanes, decomposition often begins with the dissociation of the urethane (B1682113) linkage. osti.gov
Dielectric Spectroscopy: This technique measures the dielectric properties of a material as a function of frequency. It is particularly valuable for polymers intended for electronic or electrical applications. By analyzing the dielectric constant and dissipation factor, researchers can gain insights into the molecular mobility and polarization behavior of the polymer chains. The incorporation of fluorine atoms, as in this compound, is known to influence the dielectric properties of polymers, often leading to lower dielectric constants. titech.ac.jp
While these techniques are standard for polymer characterization, specific TGA and dielectric spectroscopy data for polymers synthesized directly from this compound are not readily found in the current body of scientific literature.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost. A DFT study of 3-fluoro-5-methylphenyl isocyanate would provide fundamental insights into its molecular properties.
A primary step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. Using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule is optimized to find the lowest energy conformation. This calculation would yield precise bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-N-C-O dihedral angle of the isocyanate group relative to the phenyl ring, and the bond lengths of C-F, C-N, N=C, and C=O.
Table 1: Predicted Geometrical Parameters for a Phenyl Isocyanate Derivative (Illustrative) (Note: This data is illustrative for a generic substituted phenyl isocyanate and not specific to this compound.)
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| Aromatic C-C Bond Length | ~1.39 Å |
| C-N (isocyanate) Bond Length | ~1.38 Å |
| N=C (isocyanate) Bond Length | ~1.22 Å |
| C=O (isocyanate) Bond Length | ~1.18 Å |
| C-N-C Angle | ~125° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability. For this compound, the HOMO would likely be distributed over the aromatic ring, while the LUMO would be centered on the highly electrophilic isocyanate group (-N=C=O).
Analysis of the charge density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-deficient regions of the molecule. The MEP map would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. A strong positive potential (blue) would be located on the carbonyl carbon of the isocyanate group, highlighting it as the primary site for nucleophilic attack, which is characteristic of isocyanate reactivity.
DFT calculations can accurately predict various spectroscopic parameters. By performing frequency calculations on the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. The most prominent peak in the IR spectrum would be the intense stretching vibration of the isocyanate group (-N=C=O) typically appearing around 2250-2280 cm⁻¹. Other vibrations for C-F stretching and aromatic C-H bending would also be predicted.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra and confirm the molecular structure.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture, Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. An MD simulation would model the movements of the atoms by solving Newton's equations of motion. This would be particularly useful for understanding the conformational flexibility of the molecule, such as the rotation of the isocyanate group relative to the phenyl ring, and for simulating its behavior in different solvent environments.
Molecular Docking and Ligand-Binding Site Analysis (for design of derivatives)
In the context of medicinal chemistry or materials science, derivatives of this compound could be designed as inhibitors or functional molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. If a protein target were identified, this compound or its derivatives (e.g., the corresponding urea (B33335) or carbamate (B1207046) formed after reaction) could be docked into the protein's active site. This analysis would predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the design of more potent or selective derivatives.
Structure Activity Relationship Sar Studies of 3 Fluoro 5 Methylphenyl Isocyanate Analogues
Impact of Fluoro and Methyl Substituents on Derivative Reactivity and Functional Properties
The presence and positioning of the fluoro and methyl groups on the phenyl ring of 3-fluoro-5-methylphenyl isocyanate are pivotal in determining the chemical behavior and biological activity of its derivatives, such as the corresponding phenylureas. The isocyanate group itself is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. The nature of the substituents on the aromatic ring can either enhance or diminish this electrophilicity.
In the context of phenylurea herbicides, which are derivatives of phenyl isocyanates, the substituents on the phenyl ring play a crucial role in their biological activity. Studies on various phenylurea herbicides have shown that the electronic and hydrophobic properties of the aromatic substituents are key determinants of their efficacy. For instance, the herbicidal action of these compounds often involves the inhibition of photosynthesis, and the binding affinity to the target site is sensitive to the substitution pattern on the phenyl ring.
| Substituent at R1 | Substituent at R2 | Relative Herbicidal Activity | Key Observations |
|---|---|---|---|
| -CF3 | -H | High | Strong electron-withdrawing group enhances activity. nih.gov |
| -Cl | -Cl | High | Electron-withdrawing groups at multiple positions are favorable. |
| -CH3 | -H | Moderate | Weakly electron-donating group can still result in active compounds. |
| -OCH3 | -H | Low to Moderate | Electron-donating group may reduce activity. |
| -F | -H | Moderate to High | Halogen substitution is generally favorable for activity. |
This table is generated based on general SAR principles for phenylurea herbicides and does not represent specific data for this compound derivatives due to a lack of publicly available studies.
Systematic Chemical Modification of Aromatic and Aliphatic Moieties for SAR Exploration
To comprehensively understand the SAR of this compound analogues, systematic chemical modifications are essential. This involves altering both the aromatic and aliphatic portions of the molecule and observing the resulting changes in activity.
Aromatic Moiety Modification:
Positional Isomerism: Moving the fluoro and methyl groups to different positions on the phenyl ring (e.g., ortho, para) would reveal the importance of their specific location for target interaction.
Substitution Variation: Replacing the fluoro group with other halogens (Cl, Br, I) can provide insights into the role of electronegativity and atomic size. Similarly, the methyl group can be substituted with other alkyl groups of varying sizes (ethyl, propyl, etc.) to probe steric effects.
Introduction of Additional Substituents: Adding other functional groups to the aromatic ring can further modulate the electronic and steric properties of the molecule.
Aliphatic Moiety Modification (in derivatives like ureas):
In derivatives such as N-acyl-N'-(3-fluoro-5-methylphenyl)ureas, the aliphatic acyl chain can be varied in length and branching.
These systematic modifications allow for the construction of a detailed SAR map, highlighting which parts of the molecule are critical for its function and how they can be optimized.
Rational Design Principles for Optimizing Derivative Structures
Rational design is a key strategy in modern drug discovery and materials science, aiming to create new molecules with specific desired properties based on a scientific understanding of their mechanism of action. europa.eunih.govunimi.it For derivatives of this compound, several rational design principles can be applied:
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile. For example, the methyl group could be replaced by a chlorine atom, which has a similar size but different electronic properties.
Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable binding to a biological target by locking the molecule in its bioactive conformation.
Scaffold Hopping: This strategy involves replacing the core chemical structure (scaffold) of a known active compound with a different one, while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design molecules that fit perfectly into the binding site.
The application of these principles, guided by the data from SAR studies, can significantly accelerate the discovery of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.
For a series of this compound analogues, a QSAR study would typically involve the following steps:
Data Set Collection: A series of analogues with their experimentally determined biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as cross-validation and external validation.
In the context of phenylurea herbicides and insecticides, QSAR models have been successfully developed to predict their activity. nih.govresearchgate.net These models often highlight the importance of descriptors related to hydrophobicity (logP) and electronic properties (such as Hammett constants) of the substituents on the phenyl ring. nih.gov For instance, a 3D-QSAR model for insecticidal N-phenylpyrazoles, which share structural similarities with phenylureas, has been used to guide the design of new, highly active candidates. nih.gov
| Descriptor Class | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | Hammett constant (σ), Dipole moment | Influence the electronic nature of the molecule and its interactions with the target. |
| Steric | Molar refractivity (MR), Taft steric parameter (Es) | Describe the size and shape of the molecule, which can affect binding to the target. |
| Hydrophobic | LogP, Hydrophobic field | Relate to the compound's ability to cross biological membranes and interact with hydrophobic pockets in the target. nih.gov |
| Topological | Connectivity indices, Shape indices | Characterize the branching and overall topology of the molecule. |
This table presents a generalized overview of descriptors and is not based on a specific QSAR model for this compound due to the absence of such studies in the provided search results.
By applying QSAR modeling to analogues of this compound, researchers could gain valuable predictive insights into the structural requirements for a desired activity, thereby guiding the synthesis of more effective and targeted compounds.
Emerging Applications and Future Research Directions
Role in Polymer Science and Engineering
The incorporation of fluorine atoms into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and surface characteristics. 3-Fluoro-5-methylphenyl isocyanate serves as a valuable monomer in this context, enabling the creation of specialized fluorinated polymers.
Polyurethanes are a highly versatile class of polymers, and the introduction of fluorine can lead to materials with superior performance. While the synthesis of fluorinated polyurethanes can be challenging and costly, the use of fluorinated isocyanates is a direct approach to incorporate fluorine into the polymer backbone. mdpi.com This can result in polyurethanes with low surface energy, enhanced thermal stability, and improved resistance to chemical degradation. mdpi.com The presence of the methyl group in this compound can further modify the polymer's properties, potentially influencing its solubility and processability. Research in this area focuses on developing novel polyurethanes and other related polymers, such as polyureas, with tailored properties for demanding applications, including high-performance coatings, sealants, and elastomers.
A recent review highlights that while fluorinated isocyanates are used in the synthesis of fluorinated polyurethanes, their application has been somewhat limited by high synthesis costs and a lack of variety in available monomers. mdpi.com This underscores the potential for this compound to fill a gap in the market for specialized fluorinated monomers that can be used to create polymers with specific functionalities.
The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the development of new materials with specific electronic properties. The introduction of fluorine into organic semiconductors can modulate their energy levels and improve their stability. The isocyanate group of this compound can be utilized to functionalize polymer chains, thereby integrating the fluorinated phenyl group into larger polymeric structures. This approach could lead to the development of new materials for applications in organic electronics, where the precise tuning of electronic properties is crucial for device performance. Future research may explore the synthesis of polymers incorporating this isocyanate and the evaluation of their electronic and physical properties for use in advanced electronic devices.
Strategic Building Block in Medicinal Chemistry and Drug Discovery
The unique combination of a fluorine atom and a methyl group makes this compound an attractive building block in the design and synthesis of new therapeutic agents. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
The isocyanate group is a highly reactive functional group that readily reacts with nucleophiles such as amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity makes this compound a valuable precursor for the synthesis of a wide range of pharmaceutical intermediates. A key application lies in the synthesis of diarylurea derivatives, a structural motif present in numerous kinase inhibitors used in cancer therapy. ajrconline.org
For instance, the drug Sorafenib, a multi-kinase inhibitor, features a diarylurea core. ajrconline.orgnih.gov While the direct synthesis of Sorafenib uses a different isocyanate, the development of Sorafenib derivatives and other kinase inhibitors often involves exploring various substituted phenyl isocyanates to optimize activity and selectivity. nih.govnih.gov The substitution pattern of 3-fluoro and 5-methyl on the phenyl ring of the isocyanate can influence the electronic properties and conformation of the resulting urea, which in turn can affect its binding to the target kinase. nih.gov Research has shown that modifications to the diarylurea moiety of Sorafenib can lead to compounds with potent inhibitory activity against various cancer cell lines. nih.gov Therefore, this compound represents a strategic building block for generating libraries of novel kinase inhibitors for screening and lead compound development in oncology.
The table below showcases examples of kinase inhibitors with diarylurea or similar structures, highlighting the importance of this chemical class in drug discovery.
| Drug/Compound Class | Target Kinase(s) | Therapeutic Area |
| Sorafenib | RAF kinases, VEGFR, PDGFR | Cancer |
| Regorafenib | Multiple kinases | Cancer |
| Diarylurea Derivatives | Various kinases | Cancer, Inflammation |
This table is for illustrative purposes and shows the relevance of the diarylurea scaffold, which can be synthesized from isocyanates like this compound.
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. The isocyanate group of this compound can react with the amine groups of lysine (B10760008) residues or the N-terminus of proteins and peptides. This reaction can be used to attach the fluorinated phenyl moiety to a biomolecule.
While specific examples of using this compound in bioconjugation are not yet widely reported, the principle of using isocyanates for this purpose is established. The introduction of a fluorinated tag can be useful for various applications, including:
¹⁹F NMR Spectroscopy: The fluorine atom can serve as a sensitive probe for studying the structure and interactions of the labeled biomolecule using ¹⁹F Nuclear Magnetic Resonance.
Modulating Biological Activity: The attachment of the small, fluorinated group could potentially modulate the biological activity or pharmacokinetic properties of the peptide or protein.
Future research in this area could explore the use of this compound for the site-specific modification of biomolecules to develop new diagnostic tools or therapeutic agents. The development of novel bioconjugation strategies is an active area of research, with "click chemistry" reactions being a popular approach for their efficiency and selectivity. nih.gov
Utility in Agrochemicals and Specialty Chemicals
The introduction of fluorine is also a common strategy in the design of modern agrochemicals, such as herbicides, insecticides, and fungicides. Fluorinated compounds can exhibit enhanced efficacy, metabolic stability, and altered physical properties that are beneficial for agricultural applications.
The isocyanate group of this compound can be used to synthesize a variety of derivatives, including ureas, carbamates, and other heterocyclic compounds that are known to possess biological activity. For example, many commercial herbicides are based on phenylurea structures. The specific substitution pattern of this compound could lead to the discovery of new active ingredients for crop protection.
Patents in the agrochemical field often describe the use of isocyanates in the synthesis of novel active compounds and in the formulation of agrochemical compositions. For instance, isocyanates can be used to create polyurethane coatings for the controlled release of agrochemical active ingredients. googleapis.com While direct patent examples for this compound are not prominent, its structural features align with the design principles of modern agrochemicals.
Q & A
Q. What synthetic strategies ensure high-purity 3-Fluoro-5-methylphenyl isocyanate?
Synthesis of fluorinated isocyanates typically involves controlled reaction conditions to avoid side reactions. For analogs like 4-(trifluoromethyl)phenyl isocyanate, synthesis requires anhydrous reagents, low temperatures (0–6°C), and inert atmospheres to prevent moisture-induced degradation . Purification via column chromatography (e.g., using ethanol as a solvent) and validation by elemental analysis (C, H, N, S) ensures purity, as demonstrated for structurally related thiadiazole derivatives .
Q. Which analytical methods are optimal for quantifying this compound in reaction mixtures?
Indirect gas chromatography (GC) with n-butylamine derivatization is preferred for stability and reproducibility. This method fixes isocyanates as urea derivatives, avoiding issues with moisture sensitivity and thermal lability. High-performance liquid chromatography (HPLC) is suitable for trace analysis, offering sensitivity down to 0.02 µg . For structural confirmation, combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and IR spectroscopy to identify functional groups like NCO (ν ~2270 cm⁻¹) and fluorinated aromatic signals .
Q. What safety protocols are critical for handling this compound?
Isocyanates are sensitizers and respiratory hazards. Use fume hoods, PPE (gloves, goggles), and continuous air monitoring via HPLC or GC. Occupational asthma studies highlight the importance of IgE antibody screening for exposed personnel, as IgE detection correlates strongly with sensitization .
Advanced Research Questions
Q. How do solvent choices influence reaction kinetics of this compound with alcohols?
Microreactor-based studies for phenyl isocyanate-alcohol reactions in THF reveal solvent-dependent activation energies (30–52 kJ/mol). Polar aprotic solvents stabilize transition states, accelerating urethane formation. Use microreactors to systematically vary solvents (e.g., THF vs. DMF) and quantify rate constants via integrated GC or HPLC workflows .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
Cross-validate using multiple techniques:
- NMR : Compare δ values for aromatic protons (e.g., 7.34–8.41 ppm for related thiadiazoles) and confirm coupling patterns for fluorine substituents .
- Mass spectrometry : Look for characteristic fragments (e.g., m/z 547 for C₃₀H₂₁N₅O₂S₂ analogs) and isotope ratios matching fluorine content .
- Elemental analysis : Ensure <3% deviation between calculated and observed C/H/N/S percentages .
Q. What computational models predict thermal decomposition pathways of this compound?
Density functional theory (DFT) simulations for methyl isocyanate combustion identified key intermediates (e.g., HNCO, CH₃ radicals) and reaction pathways (pyrolysis vs. oxidation). Apply similar methods to model this compound decomposition, merging with existing databases (e.g., Glarborg’s hydrocarbon/N-containing species mechanisms) .
Q. How can silylated urea derivatives be synthesized from this compound?
Insertion reactions into aminosilanes (e.g., NH₂-SiR₃) yield silylated ureas. Optimize by:
Q. What strategies address discrepancies in isocyanate content measurements between titration and GC methods?
Titration is subjective and prone to interference from amines/moisture. Indirect GC with n-DBA derivatization provides higher precision via internal standards and automated injection. For example, GC quantifies unreacted n-DBA, independent of isocyanate volatility, enabling cross-platform validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
